While the provided abstract does not detail the specific synthesis method for SAGE-217, it mentions "new SAR insights in a series of 5β-nor-19-pregnan-20-one analogues bearing substituted pyrazoles and triazoles at C-21" []. This suggests that SAGE-217 was likely synthesized through modifications of the core steroid structure and the introduction of a substituted pyrazole group.
SAGE-217 exerts its effects by binding to the GABAA receptor as a positive allosteric modulator []. This binding enhances the receptor's sensitivity to GABA, resulting in increased chloride ion influx and neuronal hyperpolarization. Ultimately, this leads to an overall dampening of neuronal excitability.
SAGE-217 has been investigated for its therapeutic potential in treating various neurological and psychiatric disorders. It has successfully completed Phase 1 clinical trials and is currently in Phase 2 trials for postpartum depression (PPD), major depressive disorder (MDD), and essential tremor (ET) [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: